(E)-5-(4-isopropoxybenzylidene)-2-morpholinothiazol-4(5H)-one
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Description
(E)-5-(4-isopropoxybenzylidene)-2-morpholinothiazol-4(5H)-one is a useful research compound. Its molecular formula is C17H20N2O3S and its molecular weight is 332.42. The purity is usually 95%.
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Scientific Research Applications
Antioxidant Activity Evaluation
The study of antioxidants, crucial for counteracting oxidative stress in various domains such as food engineering, medicine, and pharmacy, has gained significant attention. Among various assays for determining antioxidant activity, (E)-5-(4-isopropoxybenzylidene)-2-morpholinothiazol-4(5H)-one could be evaluated through methods such as the Oxygen Radical Absorption Capacity (ORAC) test, Hydroxyl Radical Antioxidant Capacity (HORAC) test, and others based on spectrophotometry. These methods, capable of assessing the kinetics of antioxidant processes, provide a framework for understanding the potential antioxidant applications of the compound (Munteanu & Apetrei, 2021).
Enzymatic Redox Mediation for Organic Pollutant Degradation
Enzymatic approaches have been explored for the remediation of various organic pollutants. The potential of this compound in enhancing the degradation efficiency of recalcitrant compounds by serving as a redox mediator alongside enzymes like laccases and peroxidases showcases its applicability in environmental science. This synergy could significantly advance the degradation of aromatic compounds present in industrial effluents, highlighting its utility in wastewater treatment technologies (Husain & Husain, 2007).
Synthetic and Medicinal Chemistry
Benzothiazole derivatives, including this compound, possess a broad spectrum of biological activities. Their role in the development of chemotherapeutic agents, particularly as anticancer, antimicrobial, and anti-inflammatory compounds, is well-documented. The versatility of the benzothiazole core allows for structural modifications that enhance its therapeutic potential, emphasizing its significance in drug discovery and development efforts (Kamal, Hussaini Syed, & Malik Mohammed, 2015).
Properties
IUPAC Name |
(5E)-2-morpholin-4-yl-5-[(4-propan-2-yloxyphenyl)methylidene]-1,3-thiazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-12(2)22-14-5-3-13(4-6-14)11-15-16(20)18-17(23-15)19-7-9-21-10-8-19/h3-6,11-12H,7-10H2,1-2H3/b15-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEQJUXOWJUJLIZ-RVDMUPIBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=CC=C(C=C1)/C=C/2\C(=O)N=C(S2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.